2-chloro-9-ethyl-8-methyl-9H-purine
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Overview
Description
2-chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.63686 g/mol . It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 2-chloro-9-ethyl-8-methyl-9H-purine involves several steps. One common method starts with the condensation of 2,6-dichloro-9H-purine with an amino alcohol in the presence of triethylamine at 120°C for 24 hours under a nitrogen atmosphere . This reaction yields 3-(2-chloro-9H-purin-6-ylamino)-propan-1-ol, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
2-chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, although specific conditions and products depend on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving DNA and RNA interactions due to its purine structure.
Industry: It may be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-9-ethyl-8-methyl-9H-purine involves its interaction with molecular targets such as enzymes or nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-9-ethyl-8-methyl-9H-purine can be compared with other purine derivatives, such as:
2,6-dichloro-9H-purine: A precursor in the synthesis of this compound.
9-ethyl-8-methyl-9H-purine: Lacks the chlorine atom, leading to different reactivity and applications.
2-chloro-9H-purine: Similar structure but without the ethyl and methyl groups, affecting its chemical properties and uses.
Properties
CAS No. |
1044770-64-0 |
---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-chloro-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-5(2)11-6-4-10-8(9)12-7(6)13/h4H,3H2,1-2H3 |
InChI Key |
GZSHFEJAIWJYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CN=C(N=C21)Cl)C |
Purity |
95 |
Origin of Product |
United States |
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